N-(4-phenoxyphenyl)octanamide
Description
N-(4-Phenoxyphenyl)octanamide is an amide derivative characterized by an octanoyl chain linked to a 4-phenoxyphenyl group.
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)octanamide |
InChI |
InChI=1S/C20H25NO2/c1-2-3-4-5-9-12-20(22)21-17-13-15-19(16-14-17)23-18-10-7-6-8-11-18/h6-8,10-11,13-16H,2-5,9,12H2,1H3,(H,21,22) |
InChI Key |
WBTZFJHDKWDHDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Solubility and Bioactivity
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in N-(4-nitrophenyl)octanamide reduces solubility compared to methoxypyridinyl (Oc-MAP) due to increased hydrophobicity and strong electron-withdrawing effects. Oc-MAP’s methoxy group enhances solubility while maintaining FAAH affinity .
- Phenoxy vs.
- Amino and Methyl Substitutions: N-(4-Amino-2-methylphenyl)octanamide’s amino and methyl groups increase H-bonding capacity, which may improve target binding in receptor-ligand interactions .
Enzymatic and Pharmacological Profiles
- FAAH Substrate Specificity : Oc-MAP demonstrates superior FAAH specificity (8-fold higher than p-nitroaniline derivatives like N-(4-nitrophenyl)octanamide), attributed to its balanced hydrophobicity and hydrogen-bonding capacity .
- Synthetic Utility: Compounds like AzCA8 highlight the versatility of octanamide scaffolds in non-enzymatic applications (e.g., azo dyes or photoresponsive materials) .
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